molecular formula C6H13NO4 B570267 N,2,2-Trimethoxy-N-methylacetamide CAS No. 1401816-27-0

N,2,2-Trimethoxy-N-methylacetamide

Cat. No.: B570267
CAS No.: 1401816-27-0
M. Wt: 163.173
InChI Key: LZOOWTOXZLOLEX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-Trimethoxy-N-methylacetamide typically involves the reaction of methylamine with a suitable acylating agent, followed by methoxylation. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions: N,2,2-Trimethoxy-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,2,2-Trimethoxy-N-methylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,2,2-Trimethoxy-N-methylacetamide is primarily related to its role as an intermediate in the synthesis of β2-adrenergic receptor agonists. These agonists work by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and relief from bronchospasm.

Comparison with Similar Compounds

Uniqueness: N,2,2-Trimethoxy-N-methylacetamide is unique due to its three methoxy groups, which provide multiple sites for chemical modification and make it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

N,2,2-trimethoxy-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c1-7(11-4)5(8)6(9-2)10-3/h6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZOOWTOXZLOLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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